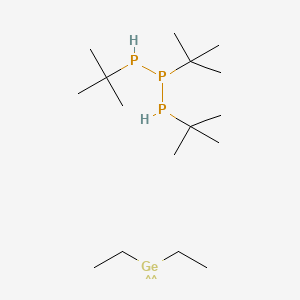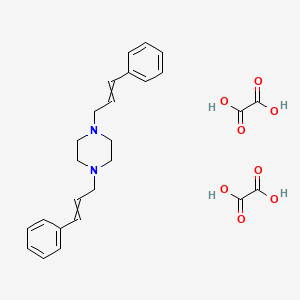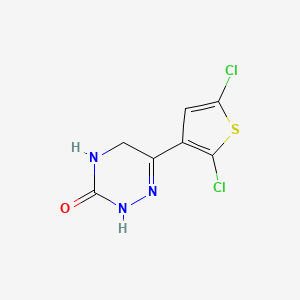
N-Methyl-1-(trimethylgermyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-(trimethylgermyl)methanamine is an organogermanium compound with the molecular formula C5H15GeN This compound features a germanium atom bonded to a trimethyl group and a methanamine group, making it a unique organometallic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(trimethylgermyl)methanamine typically involves the reaction of trimethylgermanium chloride with N-methylmethanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chloride group with the amine group. The reaction conditions generally include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The product is typically purified using distillation or recrystallization techniques to achieve the desired purity levels for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-1-(trimethylgermyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into simpler germanium-containing species.
Substitution: The trimethylgermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and methylamine.
Reduction: Simpler organogermanium compounds.
Substitution: Various substituted organogermanium compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-(trimethylgermyl)methanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of N-Methyl-1-(trimethylgermyl)methanamine involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. Its unique structure allows it to participate in redox reactions, potentially modulating oxidative stress and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylmethanimine: A related compound with a similar structure but without the germanium atom.
Trimethylgermanium chloride: A precursor used in the synthesis of N-Methyl-1-(trimethylgermyl)methanamine.
Dimethylgermanium compounds: Similar organogermanium compounds with different substituents.
Uniqueness
This compound is unique due to the presence of both a trimethylgermyl group and a methanamine group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
89499-76-3 |
|---|---|
Molekularformel |
C5H15GeN |
Molekulargewicht |
161.81 g/mol |
IUPAC-Name |
N-methyl-1-trimethylgermylmethanamine |
InChI |
InChI=1S/C5H15GeN/c1-6(2,3)5-7-4/h7H,5H2,1-4H3 |
InChI-Schlüssel |
DOYDZMAOKFRJQT-UHFFFAOYSA-N |
Kanonische SMILES |
CNC[Ge](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



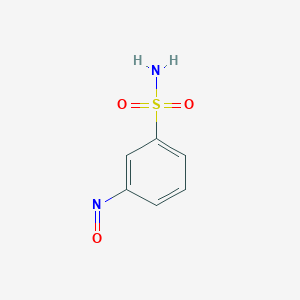
![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14393947.png)
![N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14393952.png)
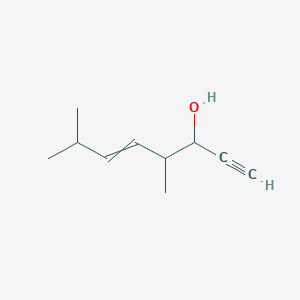
![2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide](/img/structure/B14393972.png)
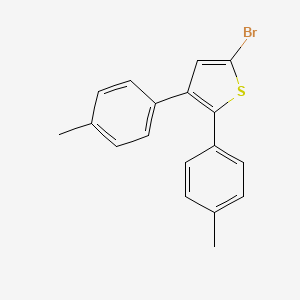
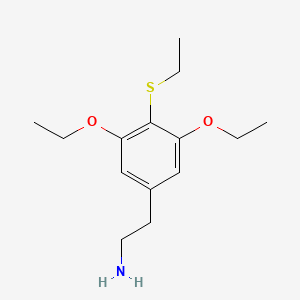
![2,2'-Disulfanediylbis{5'-[2-chloro-4-(trifluoromethyl)phenoxy]-2'-nitro-6-(trifluoromethyl)-1,1'-biphenyl}](/img/structure/B14393999.png)
